Dipropyl dithiophosphate
Overview
Description
Dipropyl dithiophosphate is an organophosphorus compound with the molecular formula C6H15O2PS2. It is a member of the dithiophosphate family, which is widely used in various industrial applications, particularly in the mining and metallurgical industries. This compound is known for its role as a flotation agent, where it helps in the separation of valuable minerals from ores.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipropyl dithiophosphate can be synthesized through the reaction of phosphorus pentasulfide with propanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
P2S5+4C3H7OH→2(C3H7O)2PSS2H+H2S
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus pentasulfide and propanol are mixed under controlled temperatures and pressures. The reaction mixture is then purified to remove any by-products and unreacted starting materials, resulting in a high-purity product suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form bis(this compound). This reaction is typically facilitated by oxidizing agents such as iodine.
Reduction: The compound can be reduced under specific conditions, although this is less common in practical applications.
Substitution: this compound can participate in substitution reactions where the propyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Iodine is a common oxidizing agent used in the oxidation of this compound.
Substitution: Various alkyl or aryl halides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products:
Oxidation: Bis(this compound)
Substitution: Alkyl or aryl-substituted dithiophosphates
Scientific Research Applications
Dipropyl dithiophosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of drug delivery.
Industry: this compound is widely used in the mining industry as a flotation agent to separate valuable minerals from ores. It is also used as a lubricant additive and in the stabilization of heavy metal-contaminated sediments.
Mechanism of Action
The mechanism of action of dipropyl dithiophosphate involves its ability to interact with metal ions and mineral surfaces. In flotation processes, the compound adsorbs onto the surface of sulfide minerals, rendering them hydrophobic and allowing them to be separated from the aqueous phase. The adsorption mechanism is influenced by factors such as pH, potential, and the presence of other ions in the solution.
Comparison with Similar Compounds
- Diethyl dithiophosphate
- Dibutyl dithiophosphate
- Dialkyl dithiophosphinates
Comparison: Dipropyl dithiophosphate is unique in its balance of hydrophobicity and reactivity, making it particularly effective in flotation processes. Compared to diethyl and dibutyl dithiophosphates, this compound offers a different balance of solubility and selectivity, which can be advantageous in specific applications. Dialkyl dithiophosphinates, on the other hand, have different substituents attached directly to the phosphorus atom, which can significantly alter their chemical properties and interactions with metals and minerals.
Properties
IUPAC Name |
dipropoxy-sulfanyl-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O2PS2/c1-3-5-7-9(10,11)8-6-4-2/h3-6H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNFAOLVHKUWCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=S)(OCCC)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O2PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862892 | |
Record name | Di-n-propylphosphorodithioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phosphorodithioic acid, O,O-dipropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2253-43-2 | |
Record name | Dipropyl dithiophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2253-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-n-propylphosphorodithioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002253432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorodithioic acid, O,O-dipropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Di-n-propylphosphorodithioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,O-dipropyl hydrogen dithiophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.135 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPROPYL DITHIOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOJ2338ENH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DI-N-PROPYLPHOSPHORODITHIOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2600 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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